9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one
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Overview
Description
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one can be achieved through several methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. The Prins cyclization reaction, due to its simplicity and efficiency, is likely to be preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent by inhibiting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase (sEH), making it valuable in the development of treatments for metabolic and inflammatory diseases .
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s death, making it a promising candidate for antituberculosis therapy . Similarly, its role as an agonist of the free fatty acid receptor FFA1 and an inhibitor of soluble epoxide hydrolase involves modulation of metabolic and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one include other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecan-4-ol and 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane . These compounds share the spirocyclic scaffold but differ in their substituents and specific biological activities.
Uniqueness: The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
9-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H19NO2/c14-11-3-8-15-12(9-11)4-6-13(7-5-12)10-1-2-10/h10H,1-9H2 |
InChI Key |
RSONSNROMFPCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(CC2)CC(=O)CCO3 |
Origin of Product |
United States |
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